molecular formula C26H31N7O2 B2682204 1-(adamantane-1-carbonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 920204-30-4

1-(adamantane-1-carbonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B2682204
CAS No.: 920204-30-4
M. Wt: 473.581
InChI Key: CPYZDUPLDADFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(adamantane-1-carbonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a useful research compound. Its molecular formula is C26H31N7O2 and its molecular weight is 473.581. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(Adamantane-1-carbonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H31N7O2C_{26}H_{31}N_{7}O_{2} with a molecular weight of approximately 473.6 g/mol. The structure includes an adamantane moiety, a piperazine ring, and a triazolopyrimidine fragment, which are known to contribute to various biological activities.

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds containing similar structural motifs to this compound. For instance:

  • In Vitro Studies : Compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines. For example, derivatives containing the adamantane carbonyl moiety have been tested against human prostate (PC-3), colorectal (HCT-116), and breast (MCF-7) cancer cell lines. Results indicated that these compounds exhibited IC50 values less than 10 µM against MCF-7 cells, suggesting potent activity .

Antimicrobial Activity

The antimicrobial properties of adamantane derivatives have also been explored. In a study involving hydrazide-hydrazones derived from adamantane:

  • Antibacterial Effects : Certain derivatives demonstrated significant antibacterial activity against Gram-positive bacteria and fungi such as Candida albicans. Compounds exhibited varying degrees of cytotoxicity against human cancer cell lines .

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Inhibition of Cell Proliferation : The presence of the triazole and pyrimidine rings is believed to interfere with nucleic acid synthesis or function within cancer cells.
  • Antimicrobial Mechanisms : Similar compounds have been shown to disrupt bacterial cell wall synthesis and metabolic pathways essential for bacterial survival.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of similar adamantane-based compounds in inhibiting tumor growth in vivo. The results indicated that administration led to a significant reduction in tumor size in mice models compared to controls. This study highlights the potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of adamantane derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The tested compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Data Table: Biological Activities Summary

Activity TypeCell Lines/Organisms TestedIC50/MIC ValuesReferences
AnticancerMCF-7, HCT-116<10 µM ,
AntibacterialS. aureus, E. coli32 µg/mL (average)
AntifungalCandida albicans16 µg/mL

Properties

IUPAC Name

1-adamantyl-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N7O2/c1-35-21-4-2-20(3-5-21)33-24-22(29-30-33)23(27-16-28-24)31-6-8-32(9-7-31)25(34)26-13-17-10-18(14-26)12-19(11-17)15-26/h2-5,16-19H,6-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYZDUPLDADFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C56CC7CC(C5)CC(C7)C6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.